molecular formula C8H7ClN4 B13305247 2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine

2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine

Cat. No.: B13305247
M. Wt: 194.62 g/mol
InChI Key: AWXXYMRWROPCIC-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a 3-chlorophenyl group attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate followed by cyclization can yield the desired triazole compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-(3-chlorophenyl)-2H-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:

    1,2,4-Triazole: Another triazole derivative with different substitution patterns and biological activities.

    3-(2-chlorophenyl)-1H-1,2,4-triazole: A compound with a similar structure but different substitution on the triazole ring.

    4-amino-1,2,4-triazole: A triazole derivative with an amino group at the 4-position, exhibiting different chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

2-(3-chlorophenyl)triazol-4-amine

InChI

InChI=1S/C8H7ClN4/c9-6-2-1-3-7(4-6)13-11-5-8(10)12-13/h1-5H,(H2,10,12)

InChI Key

AWXXYMRWROPCIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2N=CC(=N2)N

Origin of Product

United States

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